The compound 2-Propionyl-3,4,5,6-tetrahydropyridine belongs to a class of chemicals known as tetrahydropyridines, which have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications. Tetrahydropyridines have been explored for their utility in treating various diseases, including neurological disorders and cancer, by acting on different biological targets such as muscarinic receptors and dopamine receptors, and by influencing cellular mechanisms like cell cycle arrest and apoptosis.
Several methods for synthesizing 2-propionyl-3,4,5,6-tetrahydropyridine have been reported. One approach involves the reaction of 1-pyrroline with 1-hydroxy-2-butanone in a Maillard reaction model system []. Another study demonstrated the formation of 2-propionyl-3,4,5,6-tetrahydropyridine in a model system containing proline, glucose, and glycerol under specific reaction conditions []. Additionally, the compound has been detected in wine as a by-product of microbial metabolism by certain species of Brettanomyces and Lactobacillus [].
The studies on tetrahydropyridines reveal that these compounds can interact with muscarinic receptors, which are critical in the central nervous system. For instance, 2-amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines have been synthesized and evaluated for their agonist activity at M1 muscarinic receptors, which are implicated in cognitive functions and are a potential target for Alzheimer's disease treatment1. The propargyl derivative of this series retained substantial agonist activity, indicating the importance of the alkoxycarbonyl group in receptor binding and activation1.
Furthermore, tetrahydropyridines have been studied for their dopaminergic activity, which is relevant in the context of antipsychotic agents. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines have shown affinity for dopamine D2 receptors and have been able to inhibit locomotor activity in rodents, suggesting their potential as antipsychotic drugs2.
In the field of oncology, novel tetrapodal 1,4-dihydropyridines have demonstrated cytotoxic activity against various human cancer cell lines by inducing cell cycle arrest and apoptosis through the upregulation of tumor suppressor proteins like p533. This indicates that tetrahydropyridines can modulate key regulatory proteins involved in cell proliferation and survival.
Tetrahydropyridines have shown promise in the treatment of neurological conditions such as Alzheimer's disease by acting as M1 muscarinic receptor agonists, which could potentially improve cognitive deficits associated with the disease1.
The dopaminergic activity of certain tetrahydropyridines positions them as potential antipsychotic agents, with the ability to modulate dopamine receptor activity and influence behaviors associated with psychiatric disorders2.
The antitumor activity of tetrahydropyridines, as evidenced by their ability to induce cell cycle arrest and apoptosis in cancer cells, suggests their application in cancer therapy. These compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable attribute for anticancer drugs3.
The structural motif of 4-phenyl-1,2,3,6-tetrahydropyridine has been identified as a key fragment in enhancing the potency of PARP-1 inhibitors, which are important in the treatment of cancers with defective DNA repair mechanisms4.
Novel imidazo[1,2-a]pyridine analogues containing the tetrahydropyridine moiety have been synthesized and found to exhibit potent antiproliferative activity against various cancer cell lines, further underscoring the potential of tetrahydropyridines in the development of new anticancer agents5.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: